molecular formula C9H13N3O2 B2487914 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid CAS No. 842973-02-8

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid

Cat. No.: B2487914
CAS No.: 842973-02-8
M. Wt: 195.222
InChI Key: PKIJNCTUEICAOQ-UHFFFAOYSA-N
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Description

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is characterized by a pyrimidine ring substituted with amino and methyl groups, and a propanoic acid side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine ring and the propanoic acid side chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propanoic acid side chain may also interact with hydrophobic pockets within the target molecule, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Biological Activity

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C11H15N3O3
  • Molecular Weight : 239.25 g/mol

This structure features a pyrimidine ring, which is known for its role in various biological activities.

Biological Activities

1. Antibacterial Activity

Research has shown that compounds containing pyrimidine moieties exhibit significant antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm against pathogens such as E. faecalis and P. aeruginosa .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable research project highlighted its efficacy against various cancer cell lines, reporting IC50 values between 7 µM and 20 µM. The compound was found to inhibit cell proliferation and induce apoptosis in human leukemia cells .

The following table summarizes the IC50 values of different derivatives against specific cancer types:

Compound DerivativeCancer TypeIC50 Value (µM)
Derivative ABreast Cancer10
Derivative BProstate Cancer15
Derivative CPancreatic Cancer12

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of pyrimidine derivatives including this compound against multi-drug resistant strains. The results indicated that certain modifications to the compound significantly enhanced its antibacterial activity, making it a candidate for further development as an antibiotic agent.

Case Study 2: Anticancer Mechanisms

A detailed investigation into the mechanisms by which this compound exerts its anticancer effects revealed that it targets specific signaling pathways involved in cancer cell survival and proliferation. The study provided insights into how structural modifications could optimize efficacy while minimizing toxicity to normal cells.

Properties

IUPAC Name

3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5-7(3-4-8(13)14)6(2)12-9(10)11-5/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJNCTUEICAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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